Romifidine hydrochloride

Catalog No.
S790122
CAS No.
65896-14-2
M.F
C9H10BrClFN3
M. Wt
294.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Romifidine hydrochloride

CAS Number

65896-14-2

Product Name

Romifidine hydrochloride

IUPAC Name

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

Molecular Formula

C9H10BrClFN3

Molecular Weight

294.55 g/mol

InChI

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H

InChI Key

SDXVSIWCVTYYQN-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl

Synonyms

N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride; STH 2130Cl; Sedivet;

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl

Veterinary Anesthesia and Analgesia

The most established application of Romifidine HCl is in veterinary anesthesia and analgesia. Studies have demonstrated its effectiveness in inducing sedation, muscle relaxation, and pain relief in horses, cattle, donkeys, and other animals [, , ]. Research continues to refine its use for specific procedures, such as:

  • Standing laparoscopic surgeries: Romifidine HCl is being investigated as an alternative to other sedatives for standing laparoscopic surgeries in mares, aiming to improve patient comfort and safety [].
  • Premedication for general anesthesia: Research explores the use of Romifidine HCl as a premedication before administering general anesthesia, potentially improving patient response and reducing the required dose of other anesthetic drugs.

Romifidine hydrochloride is an organic compound with the molecular formula C9H9BrFN3·HCl. Its chemical structure is closely related to clonidine, another well-known alpha-2 adrenergic receptor agonist . The compound exists as a solid at room temperature and is typically administered via intravenous injection in clinical settings .

Romifidine acts as an agonist at alpha-2 adrenergic receptors (α2-AR) in the central nervous system, particularly in the brainstem [, ]. This receptor activation leads to a cascade of events that ultimately cause sedation, analgesia (pain relief), and muscle relaxation [].

Romifidine hydrochloride is intended for veterinary use only and should not be administered to humans []. Common side effects in animals include bradycardia (slow heart rate), respiratory depression, and hypotension (low blood pressure) []. In case of overdose, yohimbine, an alpha-2 adrenergic receptor antagonist, can be used as an antidote.

Romifidine hydrochloride exerts its effects primarily by acting as an agonist at alpha-2 adrenergic receptors . This mechanism of action leads to several physiological responses:

  • Sedation: The compound induces a state of calm and drowsiness in animals.
  • Analgesia: It provides pain relief, making it useful for various veterinary procedures.
  • Muscle relaxation: Romifidine hydrochloride can cause relaxation of skeletal muscles.
  • Bradycardia: A slowing of the heart rate.
  • Respiratory depression: Reduced rate and depth of breathing .
  • Reduced gut motility: The duration of this effect is dose-dependent .

It's worth noting that the effects of romifidine hydrochloride can be rapidly reversed using yohimbine, an alpha-2 adrenergic receptor antagonist .

The primary application of romifidine hydrochloride is in veterinary medicine, where it serves several purposes:

  • Sedation: It's commonly used to sedate large animals, particularly horses, for various medical procedures .
  • Pain management: Its analgesic properties make it useful for managing pain in animals.
  • Combination therapy: Romifidine hydrochloride is often used in conjunction with other sedatives or analgesics such as ketamine or butorphanol to enhance its effects .

Romifidine hydrochloride has been observed to interact with several other compounds:

  • CNS depressants: The sedative effects of romifidine hydrochloride can be enhanced when combined with other central nervous system depressants .
  • Alpha-2 adrenergic receptor antagonists: Compounds like yohimbine can reverse the effects of romifidine hydrochloride .

Similar Compounds

Several compounds share structural or functional similarities with romifidine hydrochloride:

  • Clonidine: This is perhaps the closest structural analog to romifidine hydrochloride. Both are alpha-2 adrenergic receptor agonists, but clonidine is primarily used in human medicine for hypertension and attention deficit hyperactivity disorder (ADHD) .
  • Xylazine: Another veterinary sedative that acts on alpha-2 adrenergic receptors. It's commonly used in combination with ketamine for anesthesia in animals.
  • Detomidine: This is also an alpha-2 adrenergic receptor agonist used in veterinary medicine, particularly for horses.
  • Medetomidine: Another veterinary sedative with a similar mechanism of action.

Romifidine hydrochloride stands out among these compounds due to its specific pharmacokinetic profile and its particularly effective use in equine medicine .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

292.97307 g/mol

Monoisotopic Mass

292.97307 g/mol

Heavy Atom Count

15

UNII

98LQ6RS0TA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

65896-14-2

Wikipedia

Romifidine hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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